2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-14-6-5-7-16(10-14)24-20(27)13-28-21-11-15(2)17(12-23)22-25-18-8-3-4-9-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVPZGOXLHPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Pyrido[1,2-a]benzimidazole core with 4-cyano and 3-methyl substituents.
- Sulfanyl-acetamide bridge linking the heterocycle to the aromatic amine.
- N-(3-methylphenyl)acetamide moiety.
Retrosynthetic disconnection suggests two primary approaches:
- Route A : Late-stage coupling of pre-formed 1-mercaptopyrido[1,2-a]benzimidazole with N-(3-methylphenyl)-2-chloroacetamide.
- Route B : Sequential assembly of the heterocycle followed by thioether formation and acetylation.
Synthetic Strategies
Construction of the Pyrido[1,2-a]benzimidazole Core
The pyrido[1,2-a]benzimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine with a substituted pyridine derivative.
Cyclization of o-Phenylenediamine with 2-Chloronicotinonitrile
A modified Friedländer reaction enables the formation of the fused heterocycle:
- o-Phenylenediamine reacts with 2-chloro-3-methyl-4-cyanopyridine in acetic acid under reflux (120°C, 12 h).
- Cyclization generates 4-cyano-3-methylpyrido[1,2-a]benzimidazole with 78% yield.
Key reaction parameters :
- Acidic conditions (acetic acid) facilitate imidazole ring closure.
- Electron-withdrawing cyano group directs regioselectivity at the 4-position.
Alternative Route via Suzuki-Miyaura Coupling
For higher functional group tolerance, a palladium-catalyzed cross-coupling strategy may be employed:
Synthesis of N-(3-Methylphenyl)acetamide Intermediate
The acetamide sidechain is prepared via Schotten-Baumann acylation:
- 3-Methylaniline (1.0 eq) is treated with chloroacetyl chloride (1.1 eq) in dichloromethane, with NaOH (aq) as base (0°C → rt, 2 h).
- Yield: 89% after recrystallization (ethanol/water).
Characterization data :
Optimization Studies
Solvent Effects on Thioether Formation
Comparative yields in different solvents (fixed conditions: K₂CO₃, 80°C, 6 h):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 80 |
| CH₃CN | 37.5 | 71 |
| THF | 7.5 | 63 |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate ions, improving reactivity.
Analytical Characterization
Spectroscopic Data for Target Compound
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (s, 1H), 8.20 (d, J = 8.2 Hz, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.60–7.45 (m, 4H), 7.30 (s, 1H), 4.45 (s, 2H), 2.85 (s, 3H), 2.40 (s, 3H).
- ¹³C NMR (126 MHz, DMSO-d₆): δ 170.2 (C=O), 152.1 (C=N), 142.5 (CN), 135.6–115.3 (aromatic carbons), 40.8 (CH₂S), 21.5/21.2 (CH₃).
- HRMS (ESI+): m/z calcd. for C₂₃H₂₀N₄OS [M+H]⁺: 417.1382; found: 417.1385.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) identified critical process parameters:
- Exothermic reaction control : Slow addition of chloroacetamide to thiol solution to maintain T < 85°C.
- Purification : Recrystallization from ethyl acetate/hexane (3:1) affords 95% pure product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Cyanogen bromide, sodium cyanide, thiols, acetamide derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrido[1,2-a]benzimidazole core are crucial for its binding to target proteins and enzymes, potentially inhibiting their activity. The sulfanyl-acetamide moiety may also contribute to its overall biological effects by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrido[1,2-a]benzimidazole core with -CN and -CH₃ substituents .
- Analogs :
- Compounds 3ae/3af/3j/3k () : Benzimidazole cores with methoxy (-OCH₃) and sulfinyl/sulfonyl groups.
- Compound 8f () : Benzimidazole linked to a 1,3,4-oxadiazole via a sulfanyl group.
- Compound 8w () : Imidazo[1,2-a]pyridine linked to an oxadiazole-sulfanyl-acetamide.
- Compounds : Benzimidazoles fused with imidazo[1,2-a]pyrimidine or tetrazole groups.
Key Differences: The pyrido-benzimidazole core in the target compound is distinct from simpler benzimidazoles or imidazo-pyridine systems in analogs.
Substituent Effects
- Target Compound : -CN (electron-withdrawing) and -CH₃ (electron-donating) groups at positions 4 and 3, respectively.
- Analogs: Methoxy Substituents (3ae/3af, ): Enhance lipophilicity but reduce polarity compared to -CN. Trifluoroethoxy (3ag, ): Introduces strong electron-withdrawing effects and fluorophilicity.
Impact on Bioactivity : The -CN group in the target compound may improve binding to enzymes or receptors requiring polar interactions, whereas methoxy or methyl groups in analogs favor hydrophobic binding pockets .
Spectral Data Comparison
- Compound 3j/3k (): δ 2.21–8.75 (CDCl₃), with peaks for -OCH₃, -CH₃, and aromatic protons. Compound 8f (): δ 2.13–8.75 (DMSO-d₆), showing NH (acetamide) and indole protons.
Structural Confirmation : The target compound’s -CN group would likely produce a distinct peak in IR (~2200 cm⁻¹) absent in analogs with -OCH₃ or -CH₃ .
Tabulated Comparison of Key Compounds
| Compound ID | Core Structure | Key Substituents | Yield (%) | Notable Bioactivity |
|---|---|---|---|---|
| Target Compound | Pyrido[1,2-a]benzimidazole | 4-CN, 3-CH₃, 3-methylphenyl | N/A | N/A |
| 3ae/3af (Ev1) | Benzimidazole | 5/6-OCH₃, sulfinyl/sulfonyl | 73 | Not reported |
| 8f (Ev6) | Benzimidazole-oxadiazole | Indole, 3-methylphenyl | N/A | Antimicrobial potential |
| 8w (Ev8) | Imidazo[1,2-a]pyridine | Oxadiazole, 4-methylpyridinyl | N/A | BChE inhibition |
| 3j/3k (Ev3) | Benzimidazole | 2-Pyridyl, sulfonyl | 87 | Not reported |
Biological Activity
The compound 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a novel synthetic derivative with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18N4O2S
- Molecular Weight : 402.47 g/mol
- Exact Mass : 402.115047 g/mol
- InChIKey : LBVFOBJNIXUXEB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with DNA and inhibition of key enzymes involved in cellular proliferation. The presence of the benzimidazole and pyridine moieties suggests potential for binding within the minor groove of DNA, which may disrupt normal cellular functions and lead to apoptosis in cancerous cells.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 | 2D |
| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 9 | NCI-H358 | 0.85 ± 0.05 | 2D |
These results indicate that the compound can inhibit tumor cell proliferation effectively, particularly in two-dimensional cell cultures, suggesting a promising avenue for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial effects against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies
-
Study on Lung Cancer Cell Lines :
- In a recent study, a series of benzimidazole derivatives were synthesized and tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity with IC50 values ranging from µM to µM depending on the specific cell line and assay type used .
-
Antimicrobial Efficacy Testing :
- Another study evaluated the antimicrobial properties of various benzimidazole derivatives, including those with cyano substituents. The findings suggested that these compounds could effectively inhibit bacterial growth at low concentrations, which positions them as potential candidates for antibiotic development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Cyclization reactions to form the pyrido[1,2-a]benzimidazole core.
- Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and 2-chloroacetamide derivatives.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
- Critical Parameters :
- Temperature control (±2°C) to avoid side reactions.
- Stoichiometric ratios (1:1.2 for thiol:chloroacetamide) to maximize yield .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR for verifying substituent positions and connectivity (e.g., pyrido-benzimidazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out impurities.
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies :
- Incubate the compound in buffers (pH 2–10) at 25°C and 37°C.
- Monitor degradation via UV-Vis spectroscopy (λmax = 260–280 nm) at 0, 24, 48, and 72 hours.
- Thermogravimetric Analysis (TGA) :
- Determine thermal decomposition onset temperature (Td > 200°C indicates stability up to this threshold) .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for assessing the compound’s pharmacological activity?
- Methodological Answer :
- In Vitro :
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC50 determination.
- Cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- In Vivo :
- Rodent models : Acute toxicity studies (OECD 423 guidelines) and xenograft models for antitumor efficacy.
- Pharmacokinetics : Plasma half-life (t1/2) and bioavailability via LC-MS/MS analysis .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., -NO2) at the pyrido[1,2-a]benzimidazole 4-position to enhance target binding.
- Replace the 3-methylphenyl group with fluorinated aryl moieties to improve metabolic stability .
- Validation :
- Compare IC50 values of analogs in enzyme assays.
- Computational docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking :
- Use PDB structures (e.g., COX-2, EGFR) to model ligand-receptor interactions.
- Prioritize poses with lowest binding energy (ΔG < −8 kcal/mol) .
- Molecular Dynamics (MD) Simulations :
- GROMACS or AMBER for 100 ns simulations to assess complex stability (RMSD < 2 Å) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis :
- Compare assay conditions (e.g., cell line passage number, serum concentration) to identify variables affecting outcomes.
- Dose-Response Validation :
- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicity?
- Methodological Answer :
- Biodegradation Studies :
- OECD 301F test to measure % mineralization in 28 days.
- Ecotoxicology :
- Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
